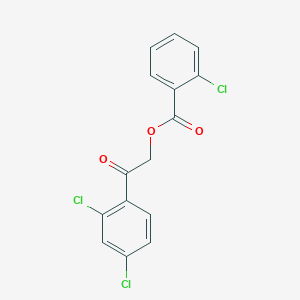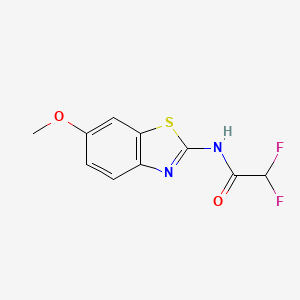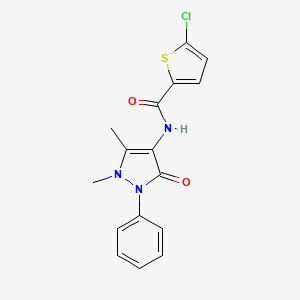
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, which is a cyclic hydrocarbon with a unique molecular structure. This compound is also known as ADX-47273 and has been found to have potential therapeutic effects on various diseases, including neurological disorders.
作用機序
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide acts as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of various neurological disorders. By modulating the activity of this receptor, this compound can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound can also reduce the symptoms of anxiety and depression in these animal models. Additionally, this compound has been found to have neuroprotective effects, which can prevent the degeneration of neurons in the brain.
実験室実験の利点と制限
One of the advantages of using N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for mGluR5 receptors. This compound does not interact with other receptors in the brain, which can minimize the risk of unwanted side effects. However, the limitations of using this compound in lab experiments include its low solubility in water and its high cost.
将来の方向性
There are several future directions for the research on N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide. One of the potential applications of this compound is in the treatment of drug addiction. Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, this compound can reduce the withdrawal symptoms associated with drug addiction.
Another potential application of this compound is in the treatment of pain. Studies have shown that this compound can reduce the hypersensitivity to pain in animal models of neuropathic pain. Additionally, this compound can reduce the inflammation associated with pain.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic effects on various neurological disorders. This compound acts as a positive allosteric modulator of mGluR5 receptors and can improve cognitive function, memory, and reduce the symptoms of anxiety and depression. Future research on this compound may lead to the development of novel treatments for drug addiction and pain.
合成法
The synthesis of N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide involves the reaction between 2,4-dimethylphenol and N-2-adamantylglycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and schizophrenia. Studies have shown that this compound can modulate the activity of certain receptors in the brain, which are involved in the regulation of cognitive function and behavior.
特性
IUPAC Name |
N-(2-adamantyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-12-3-4-18(13(2)5-12)23-11-19(22)21-20-16-7-14-6-15(9-16)10-17(20)8-14/h3-5,14-17,20H,6-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXCEHFHTMIGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)


![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)
![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)


![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)

![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)